molecular formula C25H26N4O4 B2530739 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1251593-60-8

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2530739
CAS No.: 1251593-60-8
M. Wt: 446.507
InChI Key: KFTNYUMOJDAUJI-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyrido[4,3-d]pyrimidin-4-one core substituted with a 2H-1,3-benzodioxol-5-yl group and a 3-methylphenylmethyl side chain.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16-4-3-5-18(10-16)12-28-9-8-21-20(13-28)25(31)29(17(2)26-21)14-24(30)27-19-6-7-22-23(11-19)33-15-32-22/h3-7,10-11H,8-9,12-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTNYUMOJDAUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and pyrido[4,3-d]pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Benzodioxole vs. Thieno/Phenyl Substituents: The target compound’s benzodioxole group may enhance solubility and π-π stacking interactions compared to the thieno or methoxyphenyl groups in analogues . This could influence bioavailability or receptor binding.
  • Side Chain Variations : The 3-methylphenylmethyl substituent in the target compound introduces lipophilicity, contrasting with the polar acetamide or methoxyphenyl groups in analogues. This may affect membrane permeability .

Pharmacological Implications

  • Antiviral Potential: Compounds with pyrimidine cores and acetamide side chains (e.g., ) have shown antiviral activity against RNA viruses. The benzodioxole group in the target compound may further modulate this activity by interacting with viral proteases .
  • Anticancer Activity : Pyrido-pyrimidine derivatives (e.g., ) exhibit kinase inhibition properties. The target compound’s fused ring system could enhance selectivity for tyrosine kinases .
  • Eco-Friendly Synthesis : Unlike traditional methods (e.g., pyridine-based acetylation in ), the target compound’s synthesis may align with green chemistry principles if Cs₂CO₃ and DMF are employed, as seen in .

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